LpxC-IN-9

LpxC inhibition antibacterial target engagement enzyme kinetics

Researchers conducting LpxC target engagement studies are often constrained by inhibitors lacking bioorthogonal handles, rendering CuAAC click chemistry conjugation for pull-down or imaging assays structurally impossible. LpxC-IN-9 (CAS 2756125-46-7) directly addresses this limitation with a terminal alkyne moiety that enables fluorescent tagging, biotinylation, or surface immobilization via copper-catalyzed azide-alkyne cycloaddition. • Ultra-high potency: IC50 = 0.6 nM against P. aeruginosa LpxC, approximately 168-fold more potent than TP0586532 (IC50 101 nM), enabling high-sensitivity assays at sub-cytotoxic concentrations. • Click chemistry-compatible alkyne handle for target engagement, localization imaging, and SAR benchmark studies unavailable with non-alkyne LpxC inhibitors. • Supplied with ≥98% purity and full analytical documentation; hypotensive effects in preclinical models provide a validated positive control for cardiovascular safety screening.

Molecular Formula C23H25N5O3S
Molecular Weight 451.5 g/mol
Cat. No. B15140898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLpxC-IN-9
Molecular FormulaC23H25N5O3S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCSC(CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O
InChIInChI=1S/C23H25N5O3S/c1-32-23(28(30)17-29)16-27-22-9-8-19(14-21(22)24-25-27)5-2-18-3-6-20(7-4-18)15-26-10-12-31-13-11-26/h3-4,6-9,14,17,23,30H,10-13,15-16H2,1H3/t23-/m0/s1
InChIKeyVVTZCIBPJIURIN-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LpxC-IN-9 Procurement Guide: Potent LpxC Inhibition with Click Chemistry Functionalization


LpxC-IN-9 (compound 19, CAS 2756125-46-7) is a hydroxamate-based small molecule inhibitor targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the zinc-dependent enzyme that catalyzes the first committed step in lipid A biosynthesis essential for Gram-negative bacterial outer membrane integrity . The compound is distinguished by its terminal alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry conjugation , a feature that supports probe development, target engagement studies, and pull-down assays not accessible with conventional LpxC inhibitors lacking this bioorthogonal handle. LpxC-IN-9 is derived from the substituted benzazepinone LpxC inhibitor series disclosed in patent literature and is supplied as a research tool compound with demonstrated antibacterial and hypotensive effects in preclinical models .

Why LpxC-IN-9 Cannot Be Simply Replaced by Other LpxC Inhibitors in Research Applications


LpxC inhibitors exhibit substantial variation in potency, species selectivity, and functional group composition that precludes simple interchange among in-class compounds. LpxC-IN-9 contains a terminal alkyne functional group that distinguishes it from the majority of commercial LpxC inhibitors which lack bioorthogonal conjugation handles . This structural feature enables CuAAC click chemistry for fluorescent tagging, biotinylation, or immobilization—capabilities that are structurally impossible with non-alkyne-containing analogs such as TP0586532, FG-2101, or earlier benzazepinone derivatives [1]. Furthermore, the enzyme inhibition potency (IC50) of LpxC inhibitors spans over three orders of magnitude across compound series, with LpxC-IN-9 exhibiting sub-nanomolar activity (IC50 = 0.6 nM) that exceeds many competing LpxC tool compounds by 10- to 300-fold [1]. Selection of an alternative LpxC inhibitor lacking this combination of ultra-high potency and click chemistry compatibility would compromise both assay sensitivity and experimental flexibility.

Quantitative Differentiation Evidence: LpxC-IN-9 Versus Key Comparators


LpxC-IN-9 Demonstrates Sub-Nanomolar Enzyme Inhibition Potency (IC50 = 0.6 nM) Against Pseudomonas aeruginosa LpxC

LpxC-IN-9 inhibits Pseudomonas aeruginosa LpxC with an IC50 of 0.6 nM, representing ultra-high potency among LpxC tool compounds . This value places LpxC-IN-9 among the most potent LpxC inhibitors disclosed to date, with approximately 6-fold greater potency than the ~1 nM IC50 reported for the non-hydroxamate inhibitor FG-2101 and over 150-fold greater potency than the 101 nM IC50 of TP0586532, another non-hydroxamate LpxC inhibitor [1]. Notably, this potency is also >15,000-fold higher than early-generation LpxC inhibitors such as L-161,240 (IC50 ~8.5 mM for E. coli enzyme) [2].

LpxC inhibition antibacterial target engagement enzyme kinetics

LpxC-IN-9 Contains Terminal Alkyne Moiety Enabling Click Chemistry Conjugation—Absent in Most Commercial LpxC Inhibitors

LpxC-IN-9 incorporates a terminal alkyne group that supports copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling covalent conjugation to azide-containing reporter tags (fluorophores, biotin, affinity resins) without disrupting the core pharmacophore . In contrast, structurally related LpxC inhibitors including LpxC-IN-10, LpxC-IN-13 (IC50 = 18.06 nM), FG-2101, and TP0586532 lack this bioorthogonal handle, rendering them unsuitable for click chemistry-based target engagement profiling, cellular localization studies, or pull-down proteomics .

click chemistry bioorthogonal conjugation chemical probe development

LpxC-IN-9 Exhibits Dual Pharmacological Activity: Antibacterial and Hypotensive Effects in Preclinical Models

LpxC-IN-9 demonstrates both antibacterial activity against Gram-negative pathogens and hypotensive (blood pressure-lowering) effects in preclinical models [1]. This dual-activity profile distinguishes LpxC-IN-9 from LpxC inhibitors such as TP0586532, which was specifically optimized for low cardiovascular risk [2], and FG-2101, which is described solely for antibacterial activity . The hypotensive effect observed with LpxC-IN-9 provides a useful positive-control phenotype for cardiovascular safety screening studies, particularly for evaluating the hemodynamic liabilities associated with hydroxamate-containing LpxC inhibitor chemotypes.

antibacterial Gram-negative bacteria cardiovascular pharmacology

Optimal Research Applications for LpxC-IN-9 Based on Verified Differentiation Evidence


Target Engagement and Cellular Localization Studies via Click Chemistry

LpxC-IN-9 is uniquely suited for CuAAC click chemistry-based target engagement studies. Its terminal alkyne group enables covalent conjugation to azide-modified fluorescent dyes (e.g., Alexa Fluor azides) or biotin-azide, facilitating LpxC localization imaging and pull-down assays that are structurally impossible with non-alkyne-containing LpxC inhibitors. Researchers should verify successful conjugation via LC-MS and confirm retained LpxC inhibitory activity post-conjugation .

High-Sensitivity LpxC Enzyme Inhibition Assays Requiring Sub-Nanomolar Potency

With an IC50 of 0.6 nM against P. aeruginosa LpxC, LpxC-IN-9 enables high-sensitivity enzyme inhibition assays where compound consumption must be minimized or where weak target engagement signals require robust inhibition. This potency level exceeds that of TP0586532 (101 nM) by approximately 168-fold, making LpxC-IN-9 the preferred choice for assays where inhibitor concentration must remain substantially below cellular cytotoxicity thresholds [1].

Cardiovascular Safety Profiling of LpxC-Targeting Antibacterial Candidates

LpxC-IN-9 produces measurable hypotensive effects in preclinical models, providing a reliable positive control for cardiovascular safety screening studies of LpxC inhibitor candidates. Compounds such as TP0586532 were specifically developed for low cardiovascular risk, making LpxC-IN-9 a useful comparator for assessing the hemodynamic liability differences between hydroxamate and non-hydroxamate LpxC inhibitor chemotypes [2].

Structure-Activity Relationship (SAR) Studies of Hydroxamate-Containing LpxC Inhibitors

LpxC-IN-9 serves as a benchmark hydroxamate-containing LpxC inhibitor with both ultra-high enzyme potency and an alkyne functional group. This combination makes it a valuable reference compound for SAR studies exploring modifications to the hydroxamate zinc-binding group, linker regions, or terminal substitution patterns while retaining click chemistry compatibility for downstream target validation .

Technical Documentation Hub

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